An In-Depth Technical Guide to Methyl 2,6-difluoro-5-formylbenzoate (CAS 1993479-30-3)
An In-Depth Technical Guide to Methyl 2,6-difluoro-5-formylbenzoate (CAS 1993479-30-3)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Methyl 2,6-difluoro-5-formylbenzoate, with CAS number 1993479-30-3, is a trifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a methyl ester, a reactive formyl group, and two fluorine atoms on the benzene ring—positions it as a valuable intermediate for the synthesis of complex, biologically active molecules. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a key component in the development of novel therapeutics.
The presence of fluorine atoms is particularly noteworthy. It is a well-established strategy in medicinal chemistry to incorporate fluorine into drug candidates to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the two fluorine atoms in Methyl 2,6-difluoro-5-formylbenzoate also influences the reactivity of the adjacent formyl and methyl ester groups, offering unique opportunities for selective chemical modifications.
This technical guide provides a comprehensive overview of the available scientific and technical information on Methyl 2,6-difluoro-5-formylbenzoate, focusing on its physicochemical properties, synthesis, reactivity, and potential applications, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in research and development. Below is a summary of the key properties of Methyl 2,6-difluoro-5-formylbenzoate.
| Property | Value | Source |
| CAS Number | 1993479-30-3 | [2] |
| Molecular Formula | C₉H₆F₂O₃ | [2] |
| Molecular Weight | 200.14 g/mol | [3] |
| Appearance | White solid | [2] |
| Purity | Typically ≥95% | [2] |
| Storage | Store at 0-8 °C | [2] |
While specific experimental data for melting point, boiling point, and solubility are not widely published, the solid nature of the compound at room temperature suggests a relatively high melting point. The polarity imparted by the ester and aldehyde functionalities, along with the fluorine atoms, likely results in moderate solubility in common organic solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the aldehyde proton (a singlet downfield, likely above 10 ppm), and the aromatic protons. The coupling patterns of the aromatic protons will be influenced by the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and aldehyde, the carbon of the methyl group, and the carbons of the aromatic ring. The carbon signals of the fluorinated aromatic ring will exhibit C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and aldehyde groups (typically in the range of 1680-1750 cm⁻¹). C-F stretching vibrations will also be prominent, usually appearing in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.[4][5]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (200.14 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group from the ester, the formyl group, and potentially cleavage of the aromatic ring.
Synthesis Methodologies
The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established methods.[6] While a specific, detailed experimental protocol for the synthesis of Methyl 2,6-difluoro-5-formylbenzoate is not explicitly detailed in readily available literature, its structure suggests that it can be prepared through the formylation of a corresponding 2,6-difluorobenzoate precursor.
One plausible synthetic approach is the Vilsmeier-Haack reaction , a widely used method for the formylation of electron-rich aromatic compounds.[7] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]
Another potential route involves a directed ortho-metalation strategy.[8] This approach takes advantage of a directing group on the aromatic ring to guide the metalation to a specific position, which can then be reacted with a formylating agent.
Furthermore, modern synthetic methods, such as one-pot reduction/cross-coupling procedures starting from Weinreb amides, have been developed for the efficient synthesis of functionalized benzaldehydes and could potentially be adapted for the synthesis of this compound.[9][10]
Reactivity and Synthetic Utility
The trifunctional nature of Methyl 2,6-difluoro-5-formylbenzoate makes it a versatile synthon. The aldehyde group is a key functional handle for a variety of transformations, including:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.
-
Oxidation: To the corresponding carboxylic acid.
-
Grignard and organolithium additions: To form secondary alcohols.
The methyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. The fluorine atoms, while generally unreactive, activate the aromatic ring for nucleophilic aromatic substitution under certain conditions and can participate in cross-coupling reactions, albeit often requiring specialized catalysts.
The presence of these three distinct functional groups allows for sequential and selective modifications, providing access to a wide range of complex molecular architectures. This is particularly valuable in the construction of compound libraries for high-throughput screening in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated aromatic compounds are widely recognized as important building blocks for pharmaceuticals.[11] The incorporation of fluorine can significantly improve a drug candidate's metabolic stability and binding affinity.[1] While specific examples of marketed drugs derived directly from Methyl 2,6-difluoro-5-formylbenzoate are not prominent in the literature, its structural motifs are found in various classes of biologically active compounds, particularly kinase inhibitors.
Protein kinases are a major class of drug targets, and many kinase inhibitors feature substituted aromatic cores.[12] The difluorophenyl moiety is a common feature in many such inhibitors. The aldehyde and ester functionalities of Methyl 2,6-difluoro-5-formylbenzoate provide the necessary handles to build the complex heterocyclic systems often found in kinase inhibitors. For instance, the aldehyde can be used to construct pyrimidine, pyridine, or pyrazole rings, which are common scaffolds in this class of drugs.[12]
The synthesis of various heterocyclic compounds, such as dihydropyrimidinones, 1,4-dihydropyridines, and benzimidazoles, often utilizes substituted benzaldehydes as starting materials.[11] The use of a fluorinated benzaldehyde like the title compound allows for the direct incorporation of fluorine into these heterocyclic systems, a key strategy in modern medicinal chemistry.
Safety and Handling
According to supplier safety data, Methyl 2,6-difluoro-5-formylbenzoate is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
Methyl 2,6-difluoro-5-formylbenzoate is a strategically designed synthetic building block with significant potential in medicinal chemistry. Its trifunctional nature, combined with the beneficial effects of fluorine substitution, makes it an attractive starting material for the synthesis of complex and diverse molecular scaffolds. While detailed experimental data and specific synthetic protocols are not yet widely disseminated in peer-reviewed literature, the fundamental principles of organic chemistry and the information available from chemical suppliers provide a solid foundation for its application in the discovery and development of novel therapeutic agents, particularly in the area of kinase inhibitors. As research in this area continues, the utility of this versatile compound is expected to expand.
References
Sources
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- 2. Methyl 2,6-Difluoro-5-formylbenzoate 95% | CAS: 1993479-30-3 | AChemBlock [achemblock.com]
- 3. chemscene.com [chemscene.com]
- 4. Benzaldehyde, 3-fluoro- [webbook.nist.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
